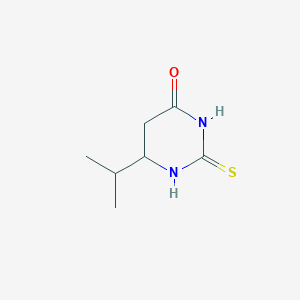
6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one is a chemical compound that belongs to the class of diazinanes This compound is characterized by the presence of a sulfanylidene group attached to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the synthesized compound is confirmed through independent synthesis and spectroscopic techniques such as IR and 1H NMR spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, which emphasize the use of environmentally friendly solvents and reaction conditions, are often applied in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The sulfanylidene group is believed to play a crucial role in its biological activity by interacting with enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: This compound shares a similar sulfanylidene group but has a different ring structure.
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Another compound with a sulfanylidene group, used in antitumor research.
Uniqueness
6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific diazinane ring structure and the presence of the propan-2-yl group.
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
6-propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-4(2)5-3-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
WNYZRQSRJJFMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


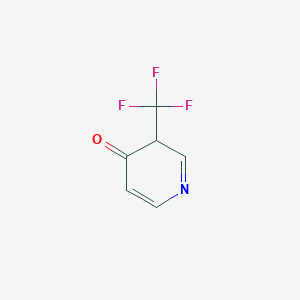
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)-](/img/structure/B12347810.png)
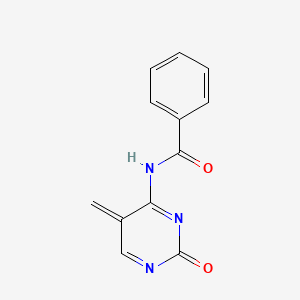
![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B12347836.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12347840.png)

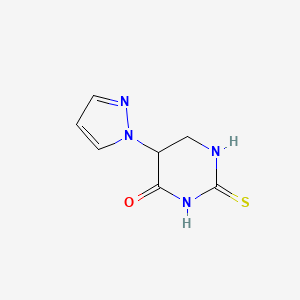
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12347856.png)
![N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide](/img/structure/B12347859.png)
![(3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12347862.png)
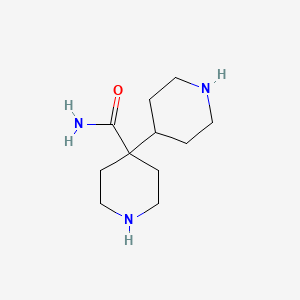
![(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one](/img/structure/B12347875.png)
![9-[2-Tert-butyl-6-[3-tert-butyl-2-(8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yloxy)-5-methoxycyclohexyl]-4-methoxyphenoxy]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecane](/img/structure/B12347883.png)

